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molecular formula C11H14O4 B8414906 (R)-3-(4-Hydroxy-phenyl)-2-methoxy-propionic acid methyl ester

(R)-3-(4-Hydroxy-phenyl)-2-methoxy-propionic acid methyl ester

Cat. No. B8414906
M. Wt: 210.23 g/mol
InChI Key: DRDPVLHCRHQIKR-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05869495

Procedure details

A solution of methyl 2-diazo-3-(4-hydroxyphenyl)propanoate (cf Tetrahedron Lett., 1971, 4495) (8.58 g) in methanol (120 mL) was added over 10 minutes to a mixture of rhodium (II) acetate dimer (0.18 g) in methanol (50 mL) at room temperature under a nitrogen atmosphere. The resulting mixture was heated at reflux for 5 hrs, allowed to stand at room temperature for 15 hrs, then concentrated in vacuo. The residue was dissolved in ethyl acetate (500 mL), washed with water (3×300 mL) and brine (500 mL), dried (MgSO4) and evaporated. The resulting gum was chromatographed on silica gel with a gradient of 4% ethyl acetate to 6% ethyl acetate in dichloromethane as eluent to afford the title compound. mp 61°-3° C.
Name
methyl 2-diazo-3-(4-hydroxyphenyl)propanoate
Quantity
8.58 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+](=[C:3]([CH2:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[C:4]([O:6][CH3:7])=[O:5])=[N-].[CH3:16][OH:17]>CC(O)=O.CC(O)=O.CC(O)=O.CC(O)=O.[Rh].[Rh]>[OH:15][C:12]1[CH:13]=[CH:14][C:9]([CH2:8][CH:3]([O:17][CH3:16])[C:4]([O:6][CH3:7])=[O:5])=[CH:10][CH:11]=1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
methyl 2-diazo-3-(4-hydroxyphenyl)propanoate
Quantity
8.58 g
Type
reactant
Smiles
[N+](=[N-])=C(C(=O)OC)CC1=CC=C(C=C1)O
Name
Quantity
120 mL
Type
reactant
Smiles
CO
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
0.18 g
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Rh].[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hrs
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (500 mL)
WASH
Type
WASH
Details
washed with water (3×300 mL) and brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting gum was chromatographed on silica gel with a gradient of 4% ethyl acetate to 6% ethyl acetate in dichloromethane as eluent

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)CC(C(=O)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05869495

Procedure details

A solution of methyl 2-diazo-3-(4-hydroxyphenyl)propanoate (cf Tetrahedron Lett., 1971, 4495) (8.58 g) in methanol (120 mL) was added over 10 minutes to a mixture of rhodium (II) acetate dimer (0.18 g) in methanol (50 mL) at room temperature under a nitrogen atmosphere. The resulting mixture was heated at reflux for 5 hrs, allowed to stand at room temperature for 15 hrs, then concentrated in vacuo. The residue was dissolved in ethyl acetate (500 mL), washed with water (3×300 mL) and brine (500 mL), dried (MgSO4) and evaporated. The resulting gum was chromatographed on silica gel with a gradient of 4% ethyl acetate to 6% ethyl acetate in dichloromethane as eluent to afford the title compound. mp 61°-3° C.
Name
methyl 2-diazo-3-(4-hydroxyphenyl)propanoate
Quantity
8.58 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+](=[C:3]([CH2:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[C:4]([O:6][CH3:7])=[O:5])=[N-].[CH3:16][OH:17]>CC(O)=O.CC(O)=O.CC(O)=O.CC(O)=O.[Rh].[Rh]>[OH:15][C:12]1[CH:13]=[CH:14][C:9]([CH2:8][CH:3]([O:17][CH3:16])[C:4]([O:6][CH3:7])=[O:5])=[CH:10][CH:11]=1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
methyl 2-diazo-3-(4-hydroxyphenyl)propanoate
Quantity
8.58 g
Type
reactant
Smiles
[N+](=[N-])=C(C(=O)OC)CC1=CC=C(C=C1)O
Name
Quantity
120 mL
Type
reactant
Smiles
CO
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
0.18 g
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Rh].[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hrs
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (500 mL)
WASH
Type
WASH
Details
washed with water (3×300 mL) and brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting gum was chromatographed on silica gel with a gradient of 4% ethyl acetate to 6% ethyl acetate in dichloromethane as eluent

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)CC(C(=O)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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